molecular formula C18H15N3O5 B4324391 3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B4324391
M. Wt: 353.3 g/mol
InChI Key: VKZIUYYBYFAKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzodioxole ring, a methoxybenzyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the benzodioxole and methoxybenzyl intermediates, followed by their coupling with an oxadiazole precursor. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-5-methoxy-8-quinolinyl methyl ether
  • 1-(1,3-benzodioxol-5-yl)-3-[4-(4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propenyl]amino}-3-methoxybenzyl)-2-methoxyanilino]-2-propen-1-one

Uniqueness

Compared to similar compounds, 3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-23-13-4-2-3-11(7-13)9-19-17(22)18-20-16(21-26-18)12-5-6-14-15(8-12)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZIUYYBYFAKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(1,3-BENZODIOXOL-5-YL)-N~5~-(3-METHOXYBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

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